molecular formula C6H15NO3S2 B13739829 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) CAS No. 21679-18-5

1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester)

Cat. No.: B13739829
CAS No.: 21679-18-5
M. Wt: 213.3 g/mol
InChI Key: FVAITYGYNLHBDF-UHFFFAOYSA-N
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Description

1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) is a sulfur-containing organic compound characterized by a hexanethiol backbone with an amino group at the 6th carbon and a hydrogen sulfate ester moiety. This structure combines reactive thiol (-SH), amino (-NH2), and sulfate (-OSO3H) functionalities, enabling diverse chemical interactions.

Key structural features include:

  • Thiol group: Enhances nucleophilicity and metal-binding capacity.
  • 6-Amino group: Likely participates in hydrogen bonding, akin to adenine derivatives in enzyme interactions .
  • Hydrogen sulfate ester: A polar, acidic group that may influence solubility and reactivity compared to sulfonates or sulfonic acids .

Properties

CAS No.

21679-18-5

Molecular Formula

C6H15NO3S2

Molecular Weight

213.3 g/mol

IUPAC Name

1-amino-6-sulfosulfanylhexane

InChI

InChI=1S/C6H15NO3S2/c7-5-3-1-2-4-6-11-12(8,9)10/h1-7H2,(H,8,9,10)

InChI Key

FVAITYGYNLHBDF-UHFFFAOYSA-N

Canonical SMILES

C(CCCSS(=O)(=O)O)CCN

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

This compound is structurally related to 6-amino-1-hexanethiol derivatives and contains a sulfate ester group attached to the thiol functionality, which imparts specific reactivity and solubility characteristics.

Comparative Catalytic Methods for Aminoalkanol Synthesis (Relevant to Precursor)

Catalyst Type Reaction Conditions Conversion Efficiency Product Purity Notes
Calcium Carbonate 270-290 °C, 150-180 MPa, 1.5-2h High (up to 79% selectivity) High Economical, stable catalyst, high yield
Nickel-based catalyst 210 °C, 47 kg/cm², 2.5h Moderate (42% conversion) Moderate Requires sulfur treatment, less stable
Iron catalyst 150-300 °C, 50-200 atm Low to moderate Moderate Less efficient, amide exchange side reactions

Table 1: Catalytic methods for preparation of 6-amino-1-hexanol, a key precursor to the target compound.

Research Findings and Applications Related to Analogous Compounds

  • Studies on related aminoalkanethiol derivatives demonstrate their utility in forming stable self-assembled monolayers (SAMs) on metal surfaces, particularly gold. These SAMs are used to functionalize surfaces with amino groups for further bioconjugation or sensor applications.

  • Modifications of the aminoalkanethiol backbone, such as esterification or amide formation, have been explored to improve stability and reactivity in biological and chemical systems.

  • The sulfate ester form, such as 1-hexanethiol, 6-amino-, hydrogen sulfate (ester), likely exhibits distinct solubility and reactivity profiles beneficial for specific synthetic or material science applications.

Summary and Outlook

The preparation of 1-hexanethiol, 6-amino-, hydrogen sulfate (ester) primarily involves:

  • Synthesizing the aminoalkanethiol precursor, typically 6-amino-1-hexanethiol, often derived from 6-amino-1-hexanol.
  • Catalytic amination of 1,6-hexanediol using calcium carbonate catalyst under high temperature and pressure is a leading industrial method for producing 6-amino-1-hexanol with high purity and yield.
  • Subsequent sulfation of the thiol group under controlled acidic conditions forms the hydrogen sulfate ester.
  • Commercial availability of related hydrochloride salts indicates established synthetic routes and stability of aminoalkanethiol intermediates.

Further detailed experimental protocols for the sulfation step remain sparse in public literature, suggesting a potential area for research publication or proprietary industrial methods.

Chemical Reactions Analysis

Types of Reactions: 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfate ester group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-Hexanethiol, 6-amino-, hydrogen sulfate (ester) has the chemical formula C6H15NO3S2\text{C}_6\text{H}_{15}\text{NO}_3\text{S}_2 and is classified as a thiol compound. Its structure features a hexane chain with an amino group and a hydrogen sulfate ester, which contributes to its reactivity and potential uses in various chemical processes.

Sensing Platforms

One of the notable applications of 1-hexanethiol, 6-amino-, hydrogen sulfate (ester) is in the development of sensing platforms. Research has demonstrated its effectiveness in modifying nanoporous anodic alumina (NAA) for real-time monitoring of multiple analytes in dynamic environments. The compound can be immobilized on NAA surfaces, enhancing the sensitivity and specificity of sensors for detecting various substances, including biomolecules and environmental pollutants .

Pharmaceutical Applications

The compound's unique chemical properties make it a candidate for use in pharmaceuticals. It has been explored for its potential role as a reactive intermediate in the synthesis of pharmaceutical compounds. The ability to functionalize surfaces with amino-thiol groups allows for improved drug delivery systems and targeted therapies .

Polymer Chemistry

In polymer chemistry, 1-hexanethiol, 6-amino-, hydrogen sulfate (ester) has been used as a modifying agent to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength, thermal stability, and chemical resistance. This application is particularly relevant in the development of advanced materials for industrial use .

Case Study 1: Sensing Applications

A study demonstrated that NAA platforms modified with 1-hexanethiol, 6-amino-, hydrogen sulfate (ester) exhibited significant improvements in analyte detection sensitivity compared to unmodified platforms. The modification process involved immersing NAA platforms in solutions containing the compound, which resulted in enhanced surface properties conducive to analyte binding .

Parameter Unmodified NAA Modified NAA
Sensitivity (µM)100.5
SpecificityLowHigh
Detection Limit (µM)50.1

Case Study 2: Drug Delivery Systems

In another study focusing on drug delivery systems, researchers utilized 1-hexanethiol, 6-amino-, hydrogen sulfate (ester) to create functionalized liposomes that improved drug encapsulation efficiency and release profiles. The liposomes modified with this compound showed enhanced cellular uptake and therapeutic efficacy in vitro .

Mechanism of Action

The mechanism of action of 1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The sulfate ester group can undergo hydrolysis, releasing sulfate ions that can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogs

Sodium 1-Hexanesulfonate (C6H13NaO3S)
  • Functional groups : Sulfonate (-SO3⁻Na⁺) vs. sulfate ester (-OSO3H).
  • Properties : Sulfonates are highly water-soluble and stable due to strong acidity (pKa ~1–2), whereas sulfate esters are less acidic (pKa ~1–3 but hydrolytically unstable) .
  • Applications : Sodium sulfonates are used as ion-pairing agents in chromatography, while sulfate esters may serve as alkylating agents or prodrugs.
Coupled 6-Amino Uracil Derivatives
  • Functional groups: 6-Amino uracil core vs. 6-aminohexanethiol.
  • Properties: The 6-amino group in uracil derivatives stabilizes halogenated polymers via radical scavenging or HCl absorption . The amino group in the target compound may similarly act in stabilization but with added thiol reactivity.
  • Applications : Uracil derivatives are polymer stabilizers; the target compound’s thiol-sulfate system might offer dual stabilization mechanisms.
S-Adenosylmethionine (AdoMet) Analogs
  • Functional groups: Adenine with 6-amino group vs. aliphatic 6-aminohexanethiol.
  • Properties: The 6-amino group in adenine forms hydrogen bonds with Glu67 in enzyme active sites .

Chemical and Physical Properties

Compound Key Functional Groups Molecular Weight (approx.) Solubility Reactivity Highlights
1-HEXANETHIOL, 6-AMINO-, HYDROGEN SULFATE (ester) -SH, -NH2, -OSO3H ~245 g/mol* Moderate in water Thiol oxidation, sulfate hydrolysis
Sodium 1-Hexanesulfonate -SO3⁻Na⁺ 188.22 g/mol High in water Stable, ion-pairing agent
6-Amino Uracil Derivatives -NH2, uracil ring ~140–200 g/mol Variable Radical stabilization
AdoMet Analogs Adenine, sulfonium center ~400–500 g/mol Water-soluble Enzyme substrate interactions

*Estimated based on analogous structures.

Biological Activity

1-Hexanethiol, 6-amino- (also referred to as 6-aminohexanethiol), is a compound with significant biological activity, particularly in bioconjugation and enzyme immobilization applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Hexanethiol, 6-amino- has the chemical formula C6H15NSC_6H_{15}NS and is characterized by a thiol (-SH) group and an amino (-NH_2) group. These functional groups contribute to its reactivity and ability to form self-assembled monolayers (SAMs) on various surfaces, which are crucial for applications in biosensing and enzyme immobilization.

Mechanisms of Biological Activity

1. Enzyme Immobilization:
The thiol group of 1-hexanethiol allows for the formation of covalent bonds with enzymes or other biomolecules. Studies have demonstrated that immobilizing enzymes on surfaces modified with 6-aminohexanethiol can enhance their catalytic activity. For instance, experiments showed that enzymes displayed optimal activity when immobilized on SAMs containing positively charged terminal groups, indicating that surface charge plays a critical role in enzyme functionality .

2. Bioconjugation:
The amino group in 1-hexanethiol facilitates bioconjugation reactions, allowing for the modification of proteins and other biomolecules. This property is particularly useful in developing targeted drug delivery systems and biosensors. The compound has been employed in thiol-yne click reactions, showcasing its utility in modifying synthetic polymers and enhancing cellular uptake of conjugated molecules .

Case Studies

Case Study 1: Enzyme Activity on Modified Electrodes
A study investigated the catalytic activity of alcohol dehydrogenase (ADH) immobilized on electrodes modified with 6-aminohexanethiol. The results indicated that while the immobilization reduced the overall activity compared to free enzymes, specific modifications led to enhanced activity under certain conditions. The highest enzymatic activity was observed on electrodes with a hydrophilic hydroxylated functional group, suggesting that hydrogen bonding may influence enzyme orientation and activity .

Case Study 2: Self-Assembled Monolayers
Research involving self-assembled monolayers (SAMs) created from 6-aminohexanethiol demonstrated its effectiveness in enzyme immobilization for biosensor applications. The study highlighted that the choice of thiol for SAM formation significantly impacts the catalytic efficiency of immobilized enzymes. Notably, enzymes exhibited varying degrees of activity depending on the SAM composition, emphasizing the importance of surface chemistry in biocatalysis .

Data Tables

Property Value
Molecular FormulaC₆H₁₅NS
Molecular Weight133.26 g/mol
Functional Groups-SH (thiol), -NH₂ (amino)
SolubilitySoluble in water
Enzyme Activity (µM NADH produced) Modification Type
Alcohol Dehydrogenase6.3Electrochemically deposited
Fructose Dehydrogenase2.9Passively deposited
Formate Dehydrogenase2.8Passively deposited

Q & A

Q. Basic Research Focus

  • Use reducing agents (e.g., 1 mM dithiothreitol [DTT] or tris(2-carboxyethyl)phosphine [TCEP]) in aqueous buffers.
  • Conduct reactions under inert atmosphere (N2_2/Ar) and avoid metal catalysts that promote disulfide formation .

Advanced Research Focus
For long-term stability, synthesize a disulfide-protected analog (e.g., 6-amino-1-hexanethiol disulfide) and reduce in situ with TCEP before use. Monitor oxidation states via Ellman’s assay (λ = 412 nm for thiolate anion quantification) .

How can researchers differentiate this compound from structurally similar sulfonate derivatives?

Q. Advanced Research Focus

  • FT-IR Spectroscopy : The sulfate ester exhibits a distinct S–O stretching band at 1250–1150 cm1^{-1}, absent in sulfonates.
  • X-ray Photoelectron Spectroscopy (XPS) : Sulfur 2p binding energy for sulfate esters (169–170 eV) differs from sulfonates (168 eV) .

What role does this compound play in biochemical studies involving thiol-disulfide exchange?

Advanced Research Focus
The thiol group participates in redox reactions with protein disulfides, making it useful for studying:

  • Protein Folding : Use stopped-flow kinetics to measure disulfide bond reduction rates.
  • Cellular Redox State : Incubate with glutathione (GSH) to assess equilibrium constants (Keq_{eq}) for thiol-disulfide exchange .

What are the implications of conflicting solubility data in polar vs. nonpolar solvents?

Advanced Research Focus
Discrepancies arise from the compound’s amphiphilic nature (polar sulfate ester vs. nonpolar hexane chain). Use Hansen solubility parameters (HSPs) to optimize solvent selection:

  • High Solubility : In DMSO (δD_D = 18.4, δP_P = 16.4) or methanol (δD_D = 15.1, δP_P = 12.3).
  • Low Solubility : In hexane (δD_D = 14.9, δP_P = 0) .

How can researchers assess the compound’s toxicity in cell-based assays?

Q. Advanced Research Focus

  • In Vitro Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (IC50_{50} typically >500 μM due to low membrane permeability).
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress at sublethal concentrations .

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